6,8-Dibromo-3-methyl-2H-chromen-2-one
Description
Properties
Molecular Formula |
C10H6Br2O2 |
|---|---|
Molecular Weight |
317.96 g/mol |
IUPAC Name |
6,8-dibromo-3-methylchromen-2-one |
InChI |
InChI=1S/C10H6Br2O2/c1-5-2-6-3-7(11)4-8(12)9(6)14-10(5)13/h2-4H,1H3 |
InChI Key |
KTSSQWGWUWRXGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=CC(=C2OC1=O)Br)Br |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 6,8-Dibromo-3-methyl-2H-chromen-2-one
General Synthetic Route
The primary and most documented method for preparing 6,8-Dibromo-3-methyl-2H-chromen-2-one involves the electrophilic bromination of 3-methyl-2H-chromen-2-one (the parent coumarin derivative). This reaction introduces bromine atoms selectively at the 6 and 8 positions on the aromatic ring.
Reaction Scheme:
$$
\text{3-methyl-2H-chromen-2-one} + 2 \, \text{Br}_2 \xrightarrow{\text{Catalyst, solvent}} \text{6,8-Dibromo-3-methyl-2H-chromen-2-one}
$$
Detailed Reaction Conditions
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Brominating Agent | Bromine (Br₂) or N-bromosuccinimide (NBS) | NBS preferred for controlled bromination |
| Catalyst | Iron (Fe), Iron(III) chloride (FeCl₃), or Aluminum chloride (AlCl₃) | Catalysts enhance electrophilic substitution |
| Solvent | Chloroform (CHCl₃), Carbon tetrachloride (CCl₄), or Dimethylformamide (DMF) | Choice affects reaction rate and selectivity |
| Temperature | Room temperature to 40–80°C | Higher temps may cause over-bromination |
| Reaction Time | 2–6 hours | Monitored by TLC to avoid polybromination |
| Work-up | Quenching with sodium bisulfite or water, extraction with organic solvents | Purification by recrystallization or chromatography |
Mechanistic Insights
The bromination proceeds via electrophilic aromatic substitution, where the bromine electrophile attacks the activated aromatic ring of 3-methyl-2H-chromen-2-one. The methyl group at position 3 directs bromination to the 6 and 8 positions due to resonance and steric effects.
Optimization and Industrial Considerations
Reaction Optimization
- Solvent choice: Using DMF or chloroform can influence regioselectivity and yield.
- Temperature control: Maintaining moderate temperatures (40–60°C) prevents side reactions.
- Stoichiometry: Employing slightly excess bromine (2.1 equivalents) ensures full dibromination without over-bromination.
- Catalyst loading: Minimal catalyst amounts (5–10 mol%) optimize reaction efficiency.
Industrial Scale Production
- Large-scale synthesis employs continuous flow reactors for precise control over reaction parameters.
- Automated bromine dosing and temperature regulation improve reproducibility and safety.
- Purification often involves crystallization from solvents like ethyl acetate or chloroform.
Analytical Characterization of the Product
Spectroscopic Confirmation
| Technique | Key Observations | Purpose |
|---|---|---|
| ¹H Nuclear Magnetic Resonance (NMR) | Aromatic protons at δ ~7.8 ppm (doublet), methyl singlet at δ ~2.2 ppm | Confirm substitution pattern |
| ¹³C NMR | Signals consistent with coumarin carbons and brominated carbons | Structural elucidation |
| High-Resolution Mass Spectrometry (HRMS) | Molecular ion peak at m/z ~325.92 (C₁₀H₇Br₂O₂) | Molecular weight confirmation |
| Thin Layer Chromatography (TLC) | Single spot with Rf consistent with pure dibromo product | Reaction monitoring and purity |
Purification Methods
- Recrystallization from chloroform or ethyl acetate.
- Column chromatography using silica gel with hexane/ethyl acetate gradients.
- Monitoring fractions by UV fluorescence due to coumarin’s inherent properties.
Summary Table of Preparation Parameters
| Aspect | Details |
|---|---|
| Starting Material | 3-methyl-2H-chromen-2-one |
| Brominating Agent | Bromine (Br₂) or NBS |
| Catalyst | Fe, FeCl₃, or AlCl₃ |
| Solvent | CHCl₃, CCl₄, or DMF |
| Temperature | 25–80°C |
| Reaction Time | 2–6 hours |
| Yield | Typically 70–85% |
| Purification | Recrystallization, chromatography |
| Characterization | ¹H/¹³C NMR, HRMS, TLC |
Research Findings and Notes
- Bromination is highly regioselective due to electronic effects of the methyl substituent.
- N-bromosuccinimide (NBS) can be used as a milder brominating agent to improve selectivity and reduce side products.
- Reaction monitoring via TLC and HPLC is critical to avoid over-bromination or formation of polybrominated byproducts.
- The presence of bromine atoms at positions 6 and 8 facilitates further nucleophilic substitution reactions for derivatization.
- Industrial processes focus on scalability and safety due to the hazardous nature of bromine.
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-3-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of debrominated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium hydroxide (KOH) in methanol or ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted coumarins, debrominated coumarins, and oxidized derivatives, which can have different biological and chemical properties .
Scientific Research Applications
6,8-Dibromo-3-methyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, optical brighteners, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,8-Dibromo-3-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The bromine atoms and the coumarin core play a crucial role in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to inhibition or activation of specific pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate inflammatory pathways .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The brominated coumarin scaffold allows for functionalization at positions 3, 6, and 8, which significantly influences physical, chemical, and biological properties. Below is a comparison of key derivatives:
Key Observations :
Physical and Thermal Properties
- Melting Points : Compounds with hydroxyl or oxime groups (e.g., 11 in ) exhibit exceptionally high melting points (>300°C), attributed to strong hydrogen-bonding networks. The methyl-substituted target compound may have a lower melting point due to reduced polarity .
- Solubility : Polar substituents (e.g., -OH, -COOH) enhance aqueous solubility, while lipophilic groups (e.g., -CH₃, -Ph) favor organic solvent compatibility .
Biological Activity
6,8-Dibromo-3-methyl-2H-chromen-2-one is a halogenated derivative of coumarin, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Molecular Formula: C12H8Br2O3
Molecular Weight: 396.00 g/mol
IUPAC Name: Ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate
Biological Activities
The biological activities of 6,8-dibromo-3-methyl-2H-chromen-2-one have been investigated in several studies, highlighting its potential as an anticancer and antimicrobial agent.
Antiproliferative Effects
A study conducted on various halogenated coumarin derivatives, including 6,8-dibromo-3-methyl-2H-chromen-2-one, demonstrated significant antiproliferative effects against a panel of tumor cell lines. The compound exhibited varying degrees of inhibition, indicating its potential as an anticancer agent. The half-maximal inhibitory concentration (IC50) values were determined for different cell lines, showcasing the compound's effectiveness in inhibiting cancer cell growth .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15.4 |
| HeLa (cervical cancer) | 12.1 |
| A549 (lung cancer) | 9.8 |
Antimicrobial Activity
Research has also focused on the antimicrobial properties of 6,8-dibromo-3-methyl-2H-chromen-2-one. The compound was tested against various bacterial strains using the disc diffusion method. Results indicated moderate to significant activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Bacillus subtilis | 14 |
The compound showed particular efficacy against Staphylococcus aureus, including methicillin-resistant strains (MRSA), suggesting its potential as a lead compound for developing new antibiotics .
The mechanisms underlying the biological activities of 6,8-dibromo-3-methyl-2H-chromen-2-one are multifaceted:
- Antioxidant Activity: The structure of coumarins allows for radical delocalization, which contributes to their antioxidant properties. This activity can protect cells from oxidative stress and damage .
- Enzyme Inhibition: Studies have indicated that coumarin derivatives can act as inhibitors of various enzymes involved in cancer progression and microbial resistance. For instance, the compound has shown inhibitory effects on dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism and diabetes .
- Interaction with Cellular Targets: Molecular docking studies suggest that 6,8-dibromo-3-methyl-2H-chromen-2-one binds effectively to specific protein targets involved in cell signaling pathways associated with proliferation and apoptosis .
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- In Vivo Studies: Animal models treated with 6,8-dibromo-3-methyl-2H-chromen-2-one showed reduced tumor growth compared to controls, supporting its potential as an anticancer therapy.
- Combination Therapy: Research has explored the synergistic effects of combining this compound with traditional chemotherapeutics, resulting in enhanced efficacy and reduced side effects .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 6,8-dibromo-3-methyl-2H-chromen-2-one, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via bromination of 3-methyl-2H-chromen-2-one using brominating agents like N-bromosuccinimide (NBS) in a controlled environment. Reaction optimization involves varying solvents (e.g., DMF or CCl₄), temperature (40–80°C), and stoichiometric ratios of bromine equivalents. Purity is assessed via TLC and HPLC, with structural confirmation using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
- Key Data : For example, ¹H NMR (CDCl₃) may show aromatic proton signals at δ 7.82 (d, J = 8.4 Hz) and δ 6.74 (s) for brominated positions, while HRMS confirms the molecular ion peak (e.g., m/z 325.92 for C₁₀H₇Br₂O₂) .
Q. How is the structural integrity of 6,8-dibromo-3-methyl-2H-chromen-2-one validated experimentally?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in solvents like chloroform/hexane. Data collection (e.g., Mo-Kα radiation, λ = 0.71073 Å) and refinement using SHELXL (from the SHELX suite) provide bond lengths, angles, and torsional parameters. Complementary techniques include FTIR (to confirm carbonyl stretches at ~1735 cm⁻¹) and 2D NMR (COSY, HSQC) .
- Example : A related brominated coumarin derivative showed C–Br bond lengths of 1.89–1.91 Å and refinement residuals of R₁ = 0.049 .
Q. What preliminary biological screening methods are applicable for assessing its bioactivity?
- Methodology : Antibacterial activity can be tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via agar diffusion or microbroth dilution (MIC assays). Cytotoxicity is evaluated using MTT assays on mammalian cell lines. Dose-response curves and IC₅₀ values are calculated using nonlinear regression models .
Q. How can researchers ensure compound purity during synthesis and isolation?
- Methodology : Purity is monitored via HPLC (C18 column, acetonitrile/water gradient) and GC-MS. Recrystallization in ethanol or column chromatography (silica gel, hexane/ethyl acetate eluent) removes impurities. Melting point analysis (e.g., sharp range of 152–154°C) and elemental analysis (% C, H, Br) provide additional validation .
Q. What spectroscopic techniques are critical for characterizing intermediates and final products?
- Methodology : ¹H/¹³C NMR (400–600 MHz) identifies substitution patterns, while ¹⁹F NMR (if applicable) and IR confirm functional groups. MS (EI or ESI) verifies molecular weight. For example, a brominated analog showed distinct ¹³C NMR signals at δ 139.6 (C-Br) and δ 173.5 (C=O) .
Advanced Research Questions
Q. How can conflicting crystallographic and spectroscopic data be resolved during structural elucidation?
- Methodology : Discrepancies (e.g., unexpected dihedral angles in XRD vs. NMR coupling constants) require cross-validation. Density Functional Theory (DFT) calculations (e.g., Gaussian 16) predict optimized geometries and NMR chemical shifts. Residual density maps in XRD refinement (using SHELXL) identify disordered regions or solvent effects .
Q. What computational strategies are effective for modeling its thermodynamic stability and reactivity?
- Methodology : Molecular dynamics (MD) simulations (e.g., GROMACS) assess conformational stability in solution. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) experimentally validate decomposition temperatures. QSAR models predict reactivity sites for further functionalization .
Q. How can structure-activity relationship (SAR) studies be designed to explore its pharmacological potential?
- Methodology : Systematic structural modifications (e.g., replacing Br with Cl or varying methyl groups) are synthesized and tested. Multivariate analysis (e.g., PCA or PLS regression) correlates substituent effects (Hammett σ values, logP) with bioactivity. In silico docking (AutoDock Vina) identifies binding motifs in target proteins (e.g., kinases) .
Q. What advanced techniques characterize its photodegradation or thermal decomposition pathways?
- Methodology : Accelerated stability studies (ICH guidelines) under UV light or heat (40–80°C) monitor degradation via LC-MS. Radical trapping experiments (using TEMPO) and EPR spectroscopy identify reactive intermediates. Kinetic modeling (Arrhenius equation) predicts shelf-life .
Q. How can crystallographic twinning or disorder be addressed during refinement?
- Methodology : Twinning is detected via ROTAX analysis in PLATON. SHELXL’s TWIN/BASF commands model twinned datasets. For disorder, PART and SUMP instructions partition electron density, and ISOR/SIMU restraints refine anisotropic displacement parameters. Validation tools (e.g., checkCIF) ensure compliance with IUCr standards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
